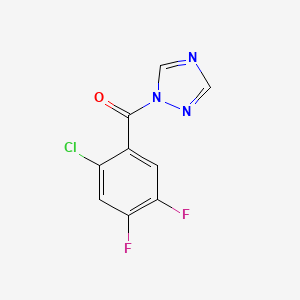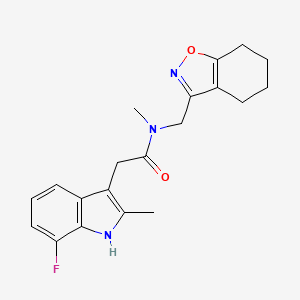![molecular formula C19H17BrClN3O2 B5599274 2-(2-bromo-4-chlorophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B5599274.png)
2-(2-bromo-4-chlorophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds like this involves multiple steps, including the formation of intermediate compounds. For example, a related process involves the synthesis of N'-substituted acetohydrazides, where 2,4-dimethylcarbolic acid is reacted with ethyl 2-bromoacetate to form an intermediate, which is then converted to the desired hydrazide through reflux with hydrazine. These intermediates are further modified to achieve the final compound (Rasool et al., 2016).
Molecular Structure Analysis
The molecular structure of organic compounds is typically characterized using techniques like X-ray diffraction, NMR spectroscopy, and IR spectroscopy. For a similar compound, single crystal X-ray diffraction revealed it crystallizes in the triclinic crystal system, showing the molecular geometry and intermolecular interactions crucial for understanding the compound's properties and reactivity (Purandara et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves the formation and breaking of bonds in reactions with other chemicals. For instance, electrooxidative reactions can be employed to introduce specific functional groups, as seen in the preparation of chloromethyl derivatives of chlorophenoxy compounds (Uneyama et al., 1983).
Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
- Antihypertensive Agents : Schiff bases and imides, including compounds structurally related to the requested chemical, have been synthesized and tested for their antihypertensive α-blocking activity, showing promising results with low toxicity (Abdel-Wahab et al., 2008).
- Antimicrobial and Antioxidant Properties : Novel heterocyclic compounds derived from related structures have been synthesized and exhibited substantial antibacterial activity and lipoxygenase inhibitory activity (Rasool et al., 2016).
Materials Science and Optical Applications
- Nonlinear Optical Properties : Certain hydrazones similar to the requested compound have been synthesized and their third-order nonlinear optical properties investigated, suggesting potential applications in optical devices such as optical limiters and switches (Naseema et al., 2010).
Chemical Synthesis and Characterization
- Synthetic Routes and Characterization : Various synthetic approaches have been developed to create structurally related compounds, demonstrating the versatility of these chemical frameworks for further pharmacological and material science research (Bekircan et al., 2015).
Enzyme Inhibition and Biological Activity
- Lipase and α-Glucosidase Inhibition : Studies have explored the potential of compounds structurally similar to the requested molecule in inhibiting enzymes like lipase and α-glucosidase, showing promising results for therapeutic applications (Saundane et al., 2012).
Propriétés
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClN3O2/c1-12-15(14-5-3-4-6-17(14)24(12)2)10-22-23-19(25)11-26-18-8-7-13(21)9-16(18)20/h3-10H,11H2,1-2H3,(H,23,25)/b22-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZRHAZTYHKBEY-LSHDLFTRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B5599197.png)

![3-nitro-4-[(2-phenyl-2H-tetrazol-5-yl)thio]benzoic acid](/img/structure/B5599207.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-methoxyacetamide](/img/structure/B5599223.png)
![4-[(4-methylpiperazin-1-yl)sulfonyl]-N-phenylthiophene-2-carboxamide](/img/structure/B5599231.png)

![8-benzoyl-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599244.png)

![2-[2-(methylthio)-1,3-benzothiazol-6-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5599259.png)
![1-[(2,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5599279.png)
![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5599284.png)


